tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate
Description
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxy-3-(6-pyrrolidin-1-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)13(17)14(20)11-6-7-12(18-10-11)19-8-4-5-9-19/h6-7,10,13-14,20H,4-5,8-9,17H2,1-3H3 |
InChI Key |
XLPAHTHXVIVDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)N2CCCC2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine Core with Pyrrolidinyl Substitution
A common starting material is 2-bromonicotinic acid or its derivatives, which undergoes conversion to a tert-butyl carbamate-protected intermediate. The preparation involves:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Conversion of 2-bromonicotinic acid to tert-butyl 2-bromopyridin-3-ylcarbamate | Reaction with diphenylphosphoryl azide in tert-butanol, heated at 80°C for 3 h | 99% | High yield; product isolated as colorless oil after chromatographic purification |
| Protection of 2-bromopyridin-3-amine with tert-butyl carbamate using Boc anhydride and DMAP in tetrahydrofuran under reflux | Reflux for 3 h, followed by potassium carbonate and methanol treatment | 50.7% | Product isolated as white solid after silica gel chromatography |
These steps ensure the pyridine nitrogen is protected and the bromine substituent is positioned for further functionalization.
Formylation and Introduction of Pyrrolidinyl Group
The brominated pyridine intermediate undergoes lithiation using n-butyllithium at low temperature (-75 to -78 °C) under nitrogen atmosphere, followed by reaction with 4-piperidinaldehyde or similar aldehydes to introduce the amino substituent via reductive amination:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation of tert-butyl 2-bromopyridin-3-ylcarbamate with n-butyllithium in dry tetrahydrofuran at -75 °C | 1 h stirring | - | Strict temperature control required to avoid side reactions |
| Addition of 4-piperidinaldehyde at 0 °C and stirring for 1 h | - | 64.9% | Product purified by column chromatography |
This step installs the aldehyde functionality which is then converted to the amino group with the pyrrolidinyl substituent.
Formation of the Amino-Hydroxy Propanoate Side Chain
The amino acid side chain bearing the amino and hydroxy groups is introduced through nucleophilic substitution and subsequent functional group transformations:
- Reaction of the formylated intermediate with aminopyrrolidine derivatives under basic conditions to form the amino alcohol.
- Protection of the carboxyl group as tert-butyl ester to stabilize the molecule and improve solubility.
A representative reaction involves the use of triethylamine in dichloromethane at low temperatures (-50 °C) to ensure stereochemical purity and high yield of the amino acid derivatives.
Purification and Characterization
The final compound is purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures. Characterization is performed using:
- Nuclear Magnetic Resonance spectroscopy (1H, 13C, and 15N NMR) to confirm structure and stereochemistry.
- High-resolution mass spectrometry to verify molecular weight.
- Infrared spectroscopy to identify characteristic functional groups such as ester and carbamate carbonyls.
Summary Table of Key Reaction Steps and Yields
| Synthetic Step | Key Reagents | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 2-Bromonicotinic acid to tert-butyl carbamate derivative | Diphenylphosphoryl azide, tert-butanol | 80 °C, 3 h | 99 | Colorless oil, Rf 0.75 (20% EtOAc/Hexanes) |
| Protection of 2-bromopyridin-3-amine | Boc anhydride, DMAP, K2CO3, MeOH | Reflux, 3 h | 50.7 | White solid after chromatography |
| Lithiation and formylation | n-Butyllithium, 4-piperidinaldehyde | -75 to 0 °C | 64.9 | White solid, purified by column chromatography |
| Amino alcohol formation | Aminopyrrolidine, triethylamine, DCM | -50 °C | 74-84 (varies) | High enantiomeric purity amino acid derivatives |
Research Findings and Analytical Data
- The compound exhibits significant biological activity potential owing to its amino acid derivative structure and pyrrolidinyl substitution, which may improve solubility and bioavailability.
- Spectral data such as IR bands at 1728 cm⁻¹ (ester carbonyl) and 1681 cm⁻¹ (carbamate carbonyl) confirm the presence of key functional groups.
- NMR spectroscopy confirms the stereochemical integrity and purity of the synthesized compound, essential for its use in pharmacological research.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester hydrolyzes under acidic or basic conditions to yield the carboxylic acid derivative:
-
Conditions : HCl (1M, 70°C, 3h) or NaOH (0.5M, 50°C, 2h).
-
Application : Key step in synthesizing bioactive carboxylic acid derivatives for drug development.
Suzuki-Miyaura Coupling
The pyridine ring participates in palladium-catalyzed cross-coupling reactions:
-
Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃ (2 equiv), MeOH, 70°C .
-
Example : Coupling with heteroaryl trifluoroborate salts to form biphenyl derivatives for tyrosine-based drug synthesis .
Nucleophilic Substitution at the Amino Group
The primary amino group undergoes alkylation or acylation:
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).
-
Outcome : Enhanced lipophilicity or modified bioactivity.
Substitution Reactions at the Pyridine Ring
Electrophilic aromatic substitution occurs at the pyridine ring’s C-2 and C-4 positions:
Reaction Conditions and Outcomes
Comparative Analysis of Reaction Pathways
Mechanistic Insights
-
Suzuki-Miyaura Coupling : Proceeds via oxidative addition of Pd⁰ to aryl halides, transmetalation with boronic acids, and reductive elimination to form C–C bonds .
-
Ester Hydrolysis : Acid-catalyzed mechanism involves protonation of the ester carbonyl, nucleophilic attack by water, and tert-butanol elimination.
Scientific Research Applications
tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate is a complex organic compound with a molecular formula of and a molecular weight of approximately 307.39 g/mol . It features a tert-butyl group, an amino group, a hydroxy group, and a pyridine ring substituted with a pyrrolidine moiety. Preliminary studies suggest potential biological activities, especially in pharmacological applications.
Potential Applications
This compound has potential applications in several fields:
- Drug Discovery As a building block for synthesizing novel therapeutic agents.
- Agrochemicals For creating new pesticides or herbicides.
- Materials Science As a component in developing advanced materials.
Chemical Reactivity
The chemical reactivity of this compound can be explored through various chemical transformations:
- Hydrolysis Cleavage of the ester bond to yield the corresponding carboxylic acid.
- Amination Introduction of amino groups to enhance its biological activity.
- Oxidation Oxidation of the hydroxy group to form a ketone.
These reactions highlight the compound's versatility in synthetic organic chemistry. The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods emphasize the complexity of synthesizing this compound and the need for careful control of reaction conditions.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets:
- Protein Binding Assays Identifying the proteins with which the compound interacts.
- Cellular Uptake Studies Investigating how the compound is absorbed by cells.
- Metabolic Profiling Determining how the compound is metabolized in vivo.
Such studies are crucial for assessing the safety and efficacy of this compound in clinical settings.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Bispiperidine | Contains piperidine rings | Antithrombotic properties |
| Pyrrolidine Derivatives | Similar nitrogen-containing heterocycles | Neuroprotective effects |
| Pyridine-based Compounds | Substituted pyridines | Various pharmacological activities |
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the pyrrolidinyl-pyridine moiety can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyridine derivatives cataloged in the literature, particularly those with pyrrolidine and tert-butyl substituents. Below is a detailed comparison based on substituents, molecular properties, and inferred characteristics.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Price (USD, 1g) |
|---|---|---|---|---|
| tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate | Not provided | ~350 (estimated) | 6-(pyrrolidin-1-yl)pyridin-3-yl; 2-amino-3-hydroxypropanoate tert-butyl ester | Not available |
| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate [HB613] | C₂₀H₂₈FN₃O₄ | 393.45 | 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl; pyrrolidine-dicarboxylate | 400 |
| tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate [HB614] | C₁₄H₂₀FN₃O₂ | 281.33 | 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl; carbamate | 400 |
| 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine [HB615] | C₁₆H₂₆FIN₂OSi | 436.38 | 2-fluoro-3-iodopyridine; silyloxy-methyl-pyrrolidine | 400 |
Key Observations:
HB613 includes a fluorine atom at the pyridine 2-position and a pyrrolidine dicarboxylate, which may increase metabolic stability and rigidity compared to the main compound . HB614 replaces the propanoate with a carbamate group, reducing hydrogen-bonding capacity but improving lipophilicity . HB615 incorporates iodine (a heavy atom) and a silyl-protected alcohol, suggesting utility in radiolabeling or as a synthetic intermediate .
Steric and Electronic Effects: The tert-butyl group in all compounds introduces steric bulk, likely influencing binding pocket accessibility and pharmacokinetics.
Molecular Weight and Complexity :
- The main compound’s estimated molecular weight (~350) places it between HB614 (281.33) and HB613 (393.45). Higher molecular weight in HB613 and HB615 correlates with increased structural complexity and possibly reduced bioavailability.
Price and Synthetic Accessibility :
- All cataloged compounds (HB613–HB615) share identical pricing (400 USD/g), implying comparable synthesis difficulty despite differing functional groups. Fluorination and silylation steps in HB613 and HB615 may offset cost differences through shared intermediates .
Research Implications and Structural Insights
- Amino-Hydroxypropanoate vs. Carbamate/Silyl Groups: The main compound’s amino-hydroxypropanoate moiety may offer superior aqueous solubility compared to HB614’s carbamate or HB615’s silyl group, critical for oral bioavailability.
- Fluorine vs. Iodine Substituents : Fluorine in HB613/HB614 improves metabolic stability, whereas iodine in HB615 could enable radioimaging applications.
- Pyrrolidine vs. Pyridine Core : The pyrrolidine ring in all compounds contributes to nitrogen-rich environments, favoring interactions with biological targets like kinases or GPCRs.
Biological Activity
tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate is a complex organic compound notable for its potential biological activities. This compound features a tert-butyl group, an amino group, a hydroxy group, and a pyridine ring substituted with a pyrrolidine moiety. Its unique structure suggests diverse pharmacological applications, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C16H25N3O3, with a molecular weight of approximately 307.39 g/mol. The presence of multiple functional groups enhances its solubility and bioavailability, which are critical factors in drug development.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including SKOV3 and A549, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Neuroprotective Effects : Compounds containing pyrrolidine and pyridine moieties are known for their neuroprotective properties. They may interact with neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases .
- Antithrombotic Properties : Structural analogs have been reported to possess antithrombotic effects, suggesting that this compound might also exhibit similar activity.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The combination of the tert-butyl group with amino and hydroxy functionalities enhances its interaction with biological targets. The specific arrangement of the pyridine and pyrrolidine rings may also contribute to its pharmacological profile.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Bispiperidine | Contains piperidine rings | Antithrombotic properties |
| Pyrrolidine Derivatives | Similar nitrogen-containing heterocycles | Neuroprotective effects |
| Pyridine-based Compounds | Substituted pyridines | Various pharmacological activities |
Case Studies
Several studies have explored the biological activities of related compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of γ-lactam derivatives on various cancer cell lines, reporting IC50 values that indicate selective toxicity towards malignant cells while sparing non-malignant ones .
- Neuroprotective Mechanisms : Research on piperidine derivatives has highlighted their role in inhibiting cholinesterase and targeting beta-secretase enzymes, which are crucial in Alzheimer's disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
